1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-2-14-22-19-25(23-14)18(27)16(28-19)15(12-4-3-5-13(20)10-12)24-8-6-11(7-9-24)17(21)26/h3-5,10-11,15,27H,2,6-9H2,1H3,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEJHGVRTYNBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxamide, identified by its CAS number 886908-71-0, is a complex organic compound notable for its diverse biological activities. This compound features a thiazolo[3,2-b][1,2,4]triazole moiety and a piperidine ring, which contribute to its pharmacological potential. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 427.6 g/mol. The structure includes functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N5O2S |
| Molecular Weight | 427.6 g/mol |
| CAS Number | 886908-71-0 |
Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant interactions with various biological targets. For instance, analogs of this compound have been studied for their inhibitory effects on kinases such as ERK5 (extracellular signal-regulated kinase 5), which plays a crucial role in cell signaling pathways related to growth and differentiation.
Key Findings:
- Inhibition of ERK5 : Studies show that modifications to the compound can lead to enhanced potency against ERK5. For example, certain derivatives demonstrated IC50 values in the low micromolar range, indicating effective inhibition in cellular assays .
- Selectivity : Some derivatives were found to selectively inhibit ERK5 without affecting closely related kinases like ERK1 and ERK2 .
Biological Activity
The biological activity of this compound has been assessed through various assays focusing on cancer cell lines and other biological systems.
Case Studies:
- Cancer Cell Lines :
- Pharmacokinetic Studies :
Comparative Analysis
The following table summarizes the biological activity of various derivatives related to the compound:
| Compound ID | Target Kinase | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | ERK5 | 0.5 | High |
| Compound B | p38 MAPK | >30 | Low |
| Compound C | JNKs | >20 | Moderate |
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound, given conflicting solvent conditions reported in literature?
Methodological Answer: Synthesis optimization requires a stepwise approach, prioritizing solvent compatibility and reaction monitoring. For example:
- Core formation : Use ethanol-water mixtures for cyclocondensation (as in thiazolo-triazole syntheses) to balance solubility and reactivity .
- Substitution reactions : Employ anhydrous toluene with sodium hydride for nucleophilic substitutions (e.g., introducing fluorophenyl groups), ensuring inert atmospheres to prevent side reactions .
- Intermediate monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates before subsequent steps.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Assign peaks to verify the thiazolo-triazole core, fluorophenyl substituents, and piperidine-carboxamide linkage .
- IR spectroscopy : Confirm functional groups (e.g., hydroxyl, amide) via characteristic absorption bands (e.g., 1650–1700 cm⁻¹ for C=O stretches) .
- HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm, optimizing mobile phases (e.g., acetonitrile/water gradients) to resolve impurities .
Q. What strategies are recommended for functionalizing the thiazolo-triazole core to enhance solubility without compromising stability?
Methodological Answer: Functionalization should target non-critical positions (e.g., the 2-ethyl or 6-hydroxy groups):
- Hydroxyl group modification : Protect the 6-hydroxy group with acetyl or tert-butyldimethylsilyl (TBS) groups during synthesis to prevent undesired oxidation .
- Ethyl group substitution : Replace the 2-ethyl group with hydrophilic moieties (e.g., aminoethyl) via nucleophilic substitution under basic conditions (K₂CO₃ in DMF) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-fluorophenyl moiety in biological activity?
Methodological Answer: SAR studies should systematically vary substituents on the fluorophenyl ring and assess pharmacological outcomes:
- Substituent libraries : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups at meta/para positions using Suzuki-Miyaura cross-coupling .
- Biological assays : Test analogs against target enzymes (e.g., kinases, cytochrome P450 isoforms) to correlate substituent effects with inhibitory potency.
- Data analysis : Use multivariate regression to identify substituent parameters (Hammett σ, logP) driving activity .
Q. How can computational docking predict potential biological targets for this compound, and what validation steps are necessary?
Methodological Answer: Computational workflows should combine molecular docking and dynamics:
- Target selection : Prioritize enzymes with known triazole/thiazole interactions (e.g., fungal 14α-demethylase, PDB: 3LD6) .
- Docking protocols : Use AutoDock Vina or Schrödinger Glide to simulate binding poses, focusing on hydrogen bonding with the carboxamide and π-π stacking with the fluorophenyl group .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may indicate solvation or conformational entropy effects.
Q. How should researchers address contradictions in reported reactivity of the thiazolo-triazole core under acidic vs. basic conditions?
Methodological Answer: Contradictions often arise from electronic or steric effects:
- Acidic conditions : Protonation of the triazole nitrogen enhances electrophilicity at C5, enabling Friedel-Crafts alkylation (e.g., with aromatic amines) .
- Basic conditions : Deprotonation of the hydroxyl group stabilizes the core, favoring nucleophilic substitutions (e.g., SNAr at the thiazole ring) .
- Mechanistic studies : Use DFT calculations to model charge distribution and identify reactive sites under varying pH .
Q. What experimental designs are effective for analyzing metabolic stability in hepatic microsomes?
Methodological Answer: Key steps include:
- Microsome preparation : Incubate the compound (1–10 µM) with pooled human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer .
- Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes, quench with acetonitrile, and centrifuge to remove proteins.
- LC-MS/MS analysis : Quantify parent compound depletion using a calibration curve. Half-life (t₁/₂) is calculated via first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
